molecular formula C30H48O2 B13074091 CoccinoneA(triterpenoid)

CoccinoneA(triterpenoid)

Cat. No.: B13074091
M. Wt: 440.7 g/mol
InChI Key: GKKNADKLAFFKBJ-DZYCEUGQSA-N
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Description

Coccinone A is a triterpenoid, a class of naturally occurring organic compounds derived from six isoprene units (C₃₅H₆₀O₅, tentative formula based on structural analogs). Triterpenoids are biosynthesized via the mevalonic acid (MVA) pathway, where oxidosqualene cyclases (OSCs) catalyze the cyclization of 2,3-oxidosqualene into diverse carbon skeletons, such as ursane, oleanane, and cycloartane types .

Triterpenoids are abundant in medicinal plants, such as Ilex spp. and Panax notoginseng, and exhibit pharmacological activities ranging from anti-inflammatory to neuroprotective effects . Coccinone A likely shares these properties, though its specific bioactivity profile requires further validation.

Properties

Molecular Formula

C30H48O2

Molecular Weight

440.7 g/mol

IUPAC Name

(5R,9S,10R,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methyl-4-oxoheptan-2-yl]-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C30H48O2/c1-19(2)17-21(31)18-20(3)22-11-15-30(8)24-9-10-25-27(4,5)26(32)13-14-28(25,6)23(24)12-16-29(22,30)7/h9,19-20,22-23,25H,10-18H2,1-8H3/t20-,22-,23-,25+,28-,29-,30+/m1/s1

InChI Key

GKKNADKLAFFKBJ-DZYCEUGQSA-N

Isomeric SMILES

C[C@H](CC(=O)CC(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C

Canonical SMILES

CC(C)CC(=O)CC(C)C1CCC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CoccinoneA involves the cyclization of squalene or oxidosqualene, catalyzed by triterpenoid synthases. The process includes multiple steps of carbocation rearrangements, leading to the formation of the triterpenoid skeleton . The reaction conditions typically involve the use of organic solvents and specific catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of CoccinoneA can be achieved through biotransformation processes, where plant cell cultures or microbial systems are used to produce the compound. This method is advantageous as it allows for the sustainable production of triterpenoids without the need for extensive plant harvesting .

Chemical Reactions Analysis

Types of Reactions: CoccinoneA undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and oxygen.

    Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.

    Substitution: Halogens, nucleophiles, and bases.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of CoccinoneA, which may exhibit different biological activities .

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Similar Triterpenoid Compounds

Metabolic Pathway Regulation

Comparative transcriptomic studies highlight species-specific differences in triterpenoid accumulation. For example:

  • In Ilex pubescens, 128 UniGenes are linked to triterpenoid backbone biosynthesis, with 5 OSCs and 14 CYPs identified as key candidates .
  • Panax notoginseng upregulates HMGR, MDD, and β-amyrin synthase in 3-year-old roots, correlating with increased triterpenoid saponin content .

Coccinone A’s production may similarly depend on developmental stages or environmental stress. For instance, salt stress in Glycyrrhiza uralensis enhances glycyrrhizin accumulation, suggesting Coccinone A’s yield could be modulated by abiotic factors .

Analytical Challenges and Techniques

Triterpenoids’ structural complexity complicates their identification. Coccinone A’s characterization would require:

  • UHPLC-QTOF-MS/MS: Used for Fagonia indica’s triterpenoid glycosides, enabling high-resolution mass profiling .
  • Molecular Networking: Applied in Schisandra chinensis to cluster triterpenoids based on MS/MS fragmentation patterns .
  • NMR and GC-MS : Critical for resolving cyclic structures, as demonstrated for platycosides and amyrins .

Table 2: Analytical Techniques for Triterpenoid Comparison

Technique Application Example Coccinone A Relevance
UHPLC-QTOF-MS/MS Quantified 13 saponins in Fagonia indica Resolve glycosylation patterns
GC-MS Confirmed IpAS1 as mixed amyrin synthase Analyze aglycone backbone
Molecular Networking Identified 70 triterpenoids in Schisandra Compare fragmentation libraries

Functional and Pharmacological Differences

While triterpenoids share anti-inflammatory and cytotoxic properties, structural nuances dictate target specificity:

  • Platycoside N: Exhibits immunomodulatory effects via macrophage activation .
  • Ginsenosides (e.g., Rg5): Neuroprotective via inhibition of LPS-induced microglial activation .
  • Glycyrrhizin : Antiviral activity against hepatitis C virus .

Coccinone A’s bioactivity may diverge due to unique substituents. For example, a 28-carboxyl group (common in oleananes) enhances membrane permeability, while glycosylation improves water solubility .

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